Octahydrocyclopenta[c]pyrrole-5-carboxylic acid
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Overview
Description
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid: is a bicyclic compound with the molecular formula C8H13NO2 It is a derivative of pyrrole, characterized by its unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method includes the reaction of octahydrocyclopenta[c]pyrrole with carbon dioxide or ethyl chloroformate in the presence of a chiral organic ligand and lithium alkylide. The reaction is carried out in a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane at temperatures ranging from -50°C to -78°C .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. The process typically includes steps such as protection of the pyrrole nitrogen, reaction with carbon dioxide or ethyl chloroformate, and subsequent deprotection to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydrocyclopenta[c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. For example, they have been studied as antagonists of retinol-binding protein 4 (RBP4), which is associated with diseases such as age-related macular degeneration and Stargardt disease .
Industry: The compound is also used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate for industrial applications .
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrole-5-carboxylic acid and its derivatives involves their interaction with specific molecular targets. For example, as RBP4 antagonists, these compounds bind to the retinol-binding protein, preventing the uptake of retinol by cells. This action reduces the formation of cytotoxic bisretinoids in the retinal pigment epithelium, thereby mitigating the progression of diseases like age-related macular degeneration .
Comparison with Similar Compounds
Gliclazide impurity B (2-Nitroso-octahydrocyclopenta[c]pyrrole): This compound has a similar bicyclic structure but includes a nitroso group.
Telaprevir (2-(2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-(1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide): A complex molecule used as an antiviral agent.
Ramipril impurity C ((2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid): A derivative used in the synthesis of the antihypertensive drug Ramipril.
Uniqueness: Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h5-7,9H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXVZKUPVAERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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